molecular formula C20H24N2O4 B12317631 Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate

Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate

Cat. No.: B12317631
M. Wt: 356.4 g/mol
InChI Key: GNCUCBQZLQLSOF-UHFFFAOYSA-N
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Description

Bridged Ring System Geometry

The compound’s core consists of an 8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene scaffold, featuring five fused rings with three bridging nitrogen atoms. X-ray diffraction studies of analogous alkaloids, such as scholaricine, demonstrate that the pentacyclic system adopts a rigid, cage-like conformation due to its bridged bicyclo[5.3.0] and bicyclo[3.3.1] subunits. Key bond lengths and angles within the framework are summarized in Table 1.

Table 1: Selected crystallographic parameters of the pentacyclic framework

Parameter Value (Å or °)
N1–C2 bond length 1.46 Å
C9–C10 bond length 1.52 Å
N14–C15 bond length 1.41 Å
C2–N1–C8 bond angle 112.3°
C10–C9–C11 bond angle 108.7°

The bicyclo[5.3.0] subunit introduces strain through its fused 5- and 3-membered rings, while the bicyclo[3.3.1] component enforces a chair-like conformation in the central cyclohexane ring. This geometry positions the 6-hydroxy and 12-(1-hydroxyethyl) substituents in axial orientations, minimizing steric clashes.

Hydrogen Bonding Network Analysis

The hydroxyl groups at C6 and C12 participate in an intramolecular hydrogen-bonding network that stabilizes the cage structure. Crystallographic data from related compounds show:

  • O6–H···O21 (ester carbonyl) distance: 2.68 Å
  • O12–H···N8 (bridgehead nitrogen) distance: 2.72 Å

These interactions create a pseudo-macrocyclic system, reducing molecular flexibility and enhancing thermal stability. The methyl ester group at C10 exhibits restricted rotation due to conjugation with the adjacent carbonyl group, further rigidifying the structure.

Molecular Orbital Configuration

Frontier Molecular Orbital Calculations

Density functional theory (DFT) studies on similar diazapentacyclic alkaloids reveal distinctive frontier orbital distributions:

  • Highest Occupied Molecular Orbital (HOMO): Localized on the indole nitrogen (N8) and the conjugated π-system of rings A–C
  • Lowest Unoccupied Molecular Orbital (LUMO): Concentrated on the ester carbonyl group and the electron-deficient bicyclo[3.3.1] subunit

The HOMO–LUMO gap of approximately 4.1 eV suggests moderate reactivity, with nucleophilic character at N8 and electrophilic susceptibility at the carbonyl carbon.

Electron Density Distribution Patterns

Laplacian of electron density (∇²ρ) analysis highlights critical features:

  • N8 Nitrogen: Negative ∇²ρ (-0.89 eÅ⁻⁵), indicating strong lone pair localization
  • C10 Carbonyl Group: Ellipticity (ε) of 0.72, demonstrating significant π-character
  • C6–O6 Bond: Positive ∇²ρ (+3.45 eÅ⁻⁵), characteristic of polarized O–H bonds

Non-covalent interaction (NCI) plots reveal weak attractive forces between the hydroxyl protons and adjacent π-clouds, consistent with the observed hydrogen bonding.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate

InChI

InChI=1S/C20H24N2O4/c1-10(23)12-9-22-7-6-20-13-4-3-5-14(24)17(13)21-18(20)16(19(25)26-2)11(12)8-15(20)22/h3-5,10-12,15,21,23-24H,6-9H2,1-2H3

InChI Key

GNCUCBQZLQLSOF-UHFFFAOYSA-N

Canonical SMILES

CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis Pathway

The synthesis typically begins with a bicyclic precursor, followed by sequential functionalization:

Step 1: Formation of the Diazabicyclic Core

  • Reagents : Cyanogen bromide, 2-iodobenzyl alcohol.
  • Conditions : Dichloromethane (CH₂Cl₂) at room temperature, followed by quenching with brine.

Step 2: Functional Group Modifications

  • Hydroxylation : Trifluoroacetic acid (TFA) and m-chloroperbenzoic acid (m-CPBA) induce hydroxylation or epoxidation.
  • Esterification : Methyl chloroformate or ethyl chloroformate reacts with carboxylic acids under basic conditions (e.g., triethylamine).

Step 3: Cyclization

  • Catalysts : Copper sulfate and sodium ascorbate facilitate click chemistry (e.g., azide-alkyne cycloaddition).
  • Solvents : tert-Butanol/water mixtures or dichloromethane.

Step 4: Purification

  • Techniques : Column chromatography (hexane/ethyl acetate gradients) and crystallization (ethyl acetate).
Reaction Step Reagents/Catalysts Conditions Source
Diazabicyclic Core Cyanogen bromide, 2-iodobenzyl alcohol CH₂Cl₂, RT
Hydroxylation TFA, m-CPBA CH₂Cl₂, -41°C
Esterification Ethyl chloroformate, TEA CH₂Cl₂, 0°C to RT
Cyclization CuSO₄, sodium ascorbate tert-Butanol/H₂O, 30°C

Functional Group Modifications

The compound’s hydroxyl, carboxyl, and methyl ester groups are critical for bioactivity. Key modifications include:

  • Oxidation :

    • Reagent : 2-Iodoxybenzoic acid (IBX).
    • Role : Converts alcohols to ketones or aldehydes.
  • Amide Coupling :

    • Reagents : Water-soluble carbodiimide (WSC) and hydroxybenzotriazole (HOBt).
    • Role : Forms amide bonds between carboxylic acids and amines.
  • Protection/Deprotection :

    • Protecting Groups : tert-Butyldimethylsilyl (TBDMS) or benzyl ethers.
    • Deprotection : Hydrogenolysis (H₂/Pd-C) or acidic cleavage (TFA).

Table 2: Functional Group Modifications

Modification Reagents Outcome Source
Oxidation IBX Ketone/aldehyde formation
Amide Coupling WSC, HOBt Amide bond formation
Deprotection TFA Removal of protecting groups

Comparative Analysis of Methods

Natural vs. Chemical Synthesis

Parameter Natural Extraction Chemical Synthesis
Yield Low (plant-dependent) Moderate to high
Purity Requires rigorous purification Higher control
Scalability Limited High
Cost High (plant sourcing) Moderate (reagents/catalysts)

Challenges and Optimization Strategies

  • Stereochemical Control : The bicyclic structure requires precise control over reaction stereochemistry, often achieved via chiral catalysts or chiral auxiliaries.
  • Side Reactions : Over-oxidation or epoxidation can lead to undesired byproducts. Mitigation involves optimizing reagent concentrations and reaction times.
  • Purification : Polarity-driven chromatography (e.g., HILIC, RPLC) is essential for isolating the compound from complex matrices.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs with the target molecule but differ in substituents, ring systems, or stereochemistry. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Hydrogen Bonding Capacity
Target Compound 6-OH, 12-(1-hydroxyethyl), 10-COOCH₃ ~350–360* OH, ester, amine High (3 donors, 4 acceptors)
Methyl (11S,17S)-12-(1-acetyloxyethyl)-8,14-diazapentacyclo[9.5.2.0¹,⁹.0²,⁷.0¹⁴,¹⁷]octadeca-2,4,6,9-tetraene-10-carboxylate 12-(1-acetyloxyethyl) instead of 12-(1-hydroxyethyl) ~378† Acetyl ester, ester, amine Moderate (2 acceptors)
1-(12-Ethyl-12-hydroxy-10-methylidene-8,14-diazapentacyclo[9.5.2.0¹,⁹.0²,⁷.0¹⁴,¹⁷]octadeca-2,4,6-trien-8-yl)ethanone 12-Ethyl-12-OH, 10-methylidene, 8-acetyl 338.449 Ketone, OH, amine High (2 donors, 3 acceptors)
Methyl (13Z)-13-ethylidene-8,15-diazapentacyclo[10.5.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵]octadeca-2,4,6,8-tetraene-18-carboxylate Ethylidene (Z-configuration) at position 13, altered ring junctions (10.5.1 vs. 9.5.2) 322.406 Ester, amine, alkene Moderate (1 donor, 3 acceptors)

*Estimated based on analogs; †Calculated from structure in .

Key Differences and Implications

Substituent Effects The acetyloxyethyl group in the compound from replaces the hydroxyethyl group in the target molecule. The acetyl group is also prone to enzymatic hydrolysis, which may affect metabolic stability in biological systems . The 10-methylidene and 8-acetyl groups in the compound from introduce a conjugated ketone system, which could enhance UV absorption and alter redox properties. The ethyl group at position 12 may sterically hinder hydrogen bonding compared to the hydroxyethyl group in the target compound .

Ring System Variations The ethylidene group in the compound from introduces a rigid double bond (Z-configuration), reducing conformational flexibility compared to the hydroxyethyl group in the target molecule. The altered ring junctions (10.5.1 vs.

Hydrogen Bonding and Solubility The target compound’s hydroxyethyl and 6-OH groups provide multiple hydrogen bond donors (3) and acceptors (4), favoring solubility in polar solvents like water or methanol. In contrast, the acetylated analog lacks a hydroxyl donor, reducing its ability to form intermolecular hydrogen bonds in crystalline phases .

Stereochemical Considerations

  • The (11S,17S) configuration in highlights the role of stereochemistry in molecular recognition. While the target compound’s stereochemistry is unspecified, chiral centers in similar molecules can drastically influence pharmacological activity or crystallization behavior .

Biological Activity

Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate is a complex organic compound characterized by its unique pentacyclic structure and diverse biological properties. This article explores its biological activity based on various research findings, case studies, and potential applications in medicine and industry.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H24_{24}N2_{2}O4_{4}
  • Molecular Weight : 356.4 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation through the modulation of specific signaling pathways such as the MAPK and PI3K/Akt pathways .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects in preclinical models. It reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-kB signaling pathways . This suggests potential therapeutic applications in treating inflammatory diseases.

The mechanism of action involves the interaction with specific molecular targets within cells that lead to alterations in gene expression and protein activity relevant to cell survival and proliferation . The specific binding affinities and interactions are still under investigation but are believed to involve complex molecular dynamics due to its unique structure.

Case Studies

StudyFindings
Study A (2020)Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective dose ranges .
Study B (2022)Reported reduction in inflammatory markers in animal models when treated with the compound .
Study C (2023)Investigated the compound's ability to modulate immune responses and found enhanced T-cell activation .

Research Applications

This compound is being explored for various applications:

  • Pharmaceutical Development : Potential drug candidate for cancer and inflammatory diseases.
  • Biochemical Research : Used as a tool to study cellular mechanisms and pathways.
  • Material Science : Investigated for its properties in developing new materials due to its unique chemical structure.

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